molecular formula C15H15FN4O2 B3039784 1-(4-Fluoro-2-nitrophenyl)-4-(pyridin-2-YL)piperazine CAS No. 1325980-69-5

1-(4-Fluoro-2-nitrophenyl)-4-(pyridin-2-YL)piperazine

Cat. No. B3039784
CAS RN: 1325980-69-5
M. Wt: 302.3 g/mol
InChI Key: BQNCJTDXQCHYNL-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-nitrophenyl)-4-(pyridin-2-YL)piperazine is a chemical compound that has garnered attention in the scientific community due to its potential applications in research. This compound is a piperazine derivative that has been synthesized through a number of methods and has been studied for its mechanism of action, biochemical and physiological effects, and limitations in lab experiments. In

Mechanism Of Action

The mechanism of action of 1-(4-Fluoro-2-nitrophenyl)-4-(pyridin-2-YL)piperazine involves its ability to inhibit the serotonin transporter. This inhibition leads to an increase in the concentration of serotonin in the synaptic cleft, which can lead to an antidepressant effect. Additionally, it has been shown to inhibit the growth of cancer cells through the induction of apoptosis.
Biochemical and Physiological Effects:
1-(4-Fluoro-2-nitrophenyl)-4-(pyridin-2-YL)piperazine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the concentration of serotonin in the synaptic cleft, which can lead to an antidepressant effect. Additionally, it has been shown to inhibit the growth of cancer cells through the induction of apoptosis.

Advantages And Limitations For Lab Experiments

1-(4-Fluoro-2-nitrophenyl)-4-(pyridin-2-YL)piperazine has a number of advantages and limitations for lab experiments. One advantage is its ability to inhibit the serotonin transporter, which makes it a potential candidate for the treatment of depression and anxiety. Additionally, it has been shown to inhibit the growth of cancer cells, which makes it a potential therapeutic agent for the treatment of cancer. One limitation is its potential toxicity, which can limit its use in lab experiments.

Future Directions

There are a number of future directions for the study of 1-(4-Fluoro-2-nitrophenyl)-4-(pyridin-2-YL)piperazine. One direction is the study of its potential use as a therapeutic agent for the treatment of depression and anxiety. Additionally, it could be studied as a potential therapeutic agent for the treatment of cancer. Further research could also be done to study its mechanism of action and potential side effects.

Scientific Research Applications

1-(4-Fluoro-2-nitrophenyl)-4-(pyridin-2-YL)piperazine has been studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of the serotonin transporter, which makes it a potential candidate for the treatment of depression and anxiety. Additionally, it has been studied as a potential therapeutic agent for the treatment of cancer due to its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

1-(4-fluoro-2-nitrophenyl)-4-pyridin-2-ylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O2/c16-12-4-5-13(14(11-12)20(21)22)18-7-9-19(10-8-18)15-3-1-2-6-17-15/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNCJTDXQCHYNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)F)[N+](=O)[O-])C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluoro-2-nitrophenyl)-4-(pyridin-2-YL)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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